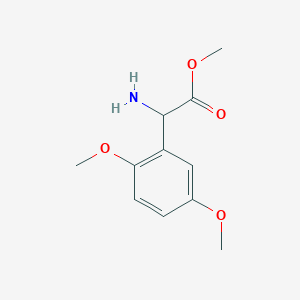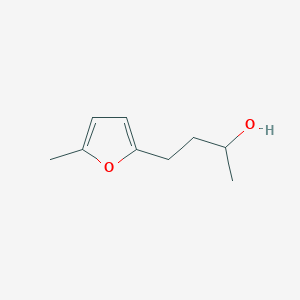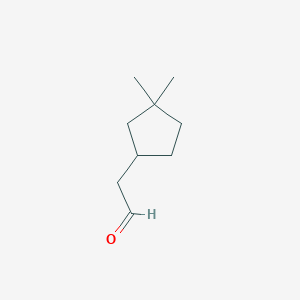
2-(3,3-Dimethylcyclopentyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(3,3-Dimethylcyclopentyl)acetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclopentylmethanol with an oxidizing agent to form the corresponding aldehyde. The reaction conditions typically include the use of an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane .
Industrial production methods for this compound may involve more scalable and cost-effective processes, such as catalytic oxidation of the corresponding alcohol or other proprietary methods developed by chemical manufacturers .
Analyse Chemischer Reaktionen
2-(3,3-Dimethylcyclopentyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions include the corresponding alcohol, carboxylic acid, and substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethylcyclopentyl)acetaldehyde has various applications in scientific research, including:
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3,3-Dimethylcyclopentyl)acetaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or other molecular targets, influencing metabolic pathways or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
2-(3,3-Dimethylcyclopentyl)acetaldehyde can be compared with other similar compounds, such as:
Cyclopentaneacetaldehyde: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
3,3-Dimethylcyclopentanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
2-(3,3-Dimethylcyclopentyl)ethanol: The corresponding alcohol, which has different physical and chemical properties compared to the aldehyde.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2-(3,3-dimethylcyclopentyl)acetaldehyde |
InChI |
InChI=1S/C9H16O/c1-9(2)5-3-8(7-9)4-6-10/h6,8H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
LMKUNSQEUQUJRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C1)CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
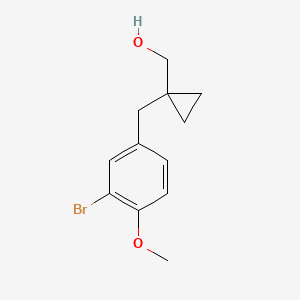
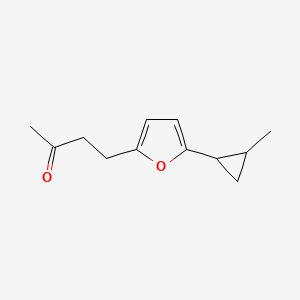
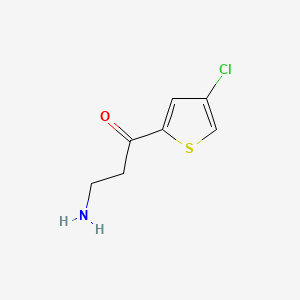

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
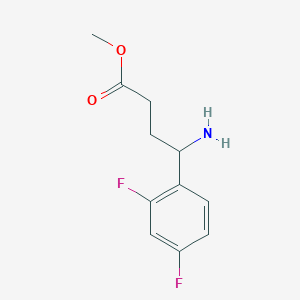
![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
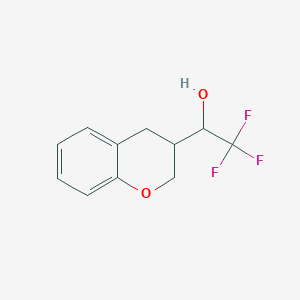
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)
amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
